![molecular formula C7H14N2O2 B1451665 Methyl 4-aminopiperidine-1-carboxylate CAS No. 1019351-46-2](/img/structure/B1451665.png)
Methyl 4-aminopiperidine-1-carboxylate
Overview
Description
“Methyl 4-aminopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1019351-46-2 . It has a molecular weight of 158.2 and is typically stored in a refrigerator . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-amino-1-piperidinecarboxylate . The InChI code for this compound is 1S/C7H14N2O2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5,8H2,1H3 .
Physical And Chemical Properties Analysis
“Methyl 4-aminopiperidine-1-carboxylate” is a solid compound . It has a molecular weight of 158.2 . The compound is typically stored in a refrigerator .
Scientific Research Applications
Synthesis of Milrinone Analogs
Methyl 4-aminopiperidine-1-carboxylate: is used in the synthesis of Milrinone analogs to study their effects on intracellular calcium increase in cardiac cells . These analogs are crucial for understanding cardiac contractility and could lead to the development of better cardiac stimulants.
Antimalarial Drug Development
This compound serves as a starting material for synthesizing a library of 1,4-disubstituted piperidine derivatives, which have shown activity against Plasmodium falciparum . The development of new antimalarial drugs is vital due to the resistance that has developed against current treatments.
Piperidine-Substituted Triazine Derivatives
It is employed in the creation of piperidine-substituted triazine derivatives, which are explored for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These inhibitors are essential in the fight against HIV/AIDS by preventing the virus from replicating.
Synthesis of Piperidinylamino-Diarylpyrimidine Derivatives
The compound is also used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which act as potent HIV-1 NNRTIs . These derivatives are part of ongoing research to find more effective treatments for HIV.
SIRT2 Inhibitors
Methyl 4-aminopiperidine-1-carboxylate: can be a starting material in the synthesis of compounds that act as silent information regulator human type 2 (SIRT2) inhibitors . These inhibitors have implications in neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Solid-Phase Synthesis of N-Substituted Piperidines
This compound is utilized in a microwave-assisted solid-phase synthesis of N-substituted piperidines, which are valuable in medicinal chemistry for creating a variety of pharmacologically active molecules .
Bioavailability Enhancement
In the pharmaceutical industry, Methyl 4-aminopiperidine-1-carboxylate derivatives are investigated for their role as bio-enhancers. They are known to improve the bioavailability of drugs across membranes, thus enhancing the drug’s effect .
Chemical Synthesis Intermediate
Lastly, it acts as an intermediate in various chemical syntheses, particularly in the creation of complex organic molecules that have applications in drug development and other areas of chemical research .
Safety and Hazards
Future Directions
Piperidine derivatives, including “Methyl 4-aminopiperidine-1-carboxylate”, have significant roles in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating active research in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
methyl 4-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWGZKDLWYAABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651351 | |
Record name | Methyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopiperidine-1-carboxylate | |
CAS RN |
1019351-46-2 | |
Record name | Methyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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